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LAS101057 is a potent, selective, and orally bioavailable antagonist of the A2B adenosine
receptor.[1][2][3] It was identified as a clinical development candidate for the treatment of
asthma.[2][4] This technical guide provides a comprehensive overview of the function of
LAS101057, detailing its mechanism of action, preclinical pharmacology, and the experimental
protocols used in its characterization.

Core Function: A2B Adenosine Receptor
Antagonism

LAS101057 exerts its pharmacological effects by selectively blocking the A2B adenosine
receptor, a G protein-coupled receptor (GPCR).[2][3][4] The A2B receptor has a low affinity for
its endogenous ligand, adenosine, and is primarily activated under conditions of cellular stress
or injury when extracellular adenosine levels are significantly elevated.[4][5] In the context of
asthma, the A2B receptor is implicated in the release of pro-inflammatory mediators from
various cell types, including mast cells, smooth muscle cells, and fibroblasts.[4] By
antagonizing this receptor, LAS101057 inhibits these downstream inflammatory processes.

Quantitative Data Summary

The following tables summarize the key quantitative data for LAS101057 from preclinical
studies.
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ble 1: In Vi | Selectivi

Parameter Species Value
A2B Receptor Binding Affinity
] Human 2604 nM
(Ki)
A2B Receptor Functional
Antagonism (IC50, cAMP Human 120 + 21 nM][6]
assay)
Mouse 512 + 67 nM[6]

IL-6 Release Inhibition (NECA-

induced)

Human Dermal Fibroblasts

67 + 2% inhibition at 100 nM[2]

Selectivity

>340 enzymes, receptors,

>400-fold selective at 10 uM[2]

channels, and transporters

ble 2: PI Kineti :

Species Route Dose T1/2 (h) Cmax AUC B-ic-)availa
(ng/mL) (ng-himL) bility (%)

Mouse Oral 10 mg/kg - - - -

Rat v 1 mg/kg 16+0.1 - 1300 +100 -

Oral 10 mg/kg - 1800 £ 300 4800 +900 37

Dog v 1 mg/kg 49+0.8 - 2300 £200 -

Oral 1 mg/kg - 430 =130 3000 £600 130

Monkey v 0.5 mg/kg 83%15 - 1400 £ 100 -

Oral 1 mg/kg - 200 + 30 2500+ 300 179

Data extracted from the primary publication on the discovery of LAS101057.[2]

Table 3: In Vivo Efficacy in a Mouse Model of Asthma
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Parameter Treatment Group Result

Airway Hyperresponsiveness

) LAS101057 (3 mg/kg) Active in preventing AHR
(AHR) to Methacholine

Inhibition of AHR to a level
LAS101057 (10 mg/kg) virtually equal to

dexamethasone (1 mg/kg)

Th2 Cytokine Production (IL-4,
IL-5, IL-13 in BALF)

LAS101057 Reduced levels

OVA-specific IgE Levels
LAS101057 Reduced levels
(plasma)

BALF: Bronchoalveolar Lavage Fluid; OVA: Ovalbumin

Signaling Pathways and Experimental Workflows
A2B Adenosine Receptor Signaling Pathway

The A2B adenosine receptor is known to couple to Gs and Gq proteins, leading to the
activation of adenylyl cyclase and phospholipase C, respectively. This results in an increase in
intracellular cyclic AMP (cAMP) and calcium levels, which in turn modulate various downstream
signaling cascades involved in inflammation.

Intracellular

Extracellular Cell Membrane Activates Adenylyl
Cyclase
. A ctiviat A
‘A2B Receptor

' Activates
Inhibits

Inflammatory Mediator
Release (e.g., IL-6)

Click to download full resolution via product page
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Caption: A2B Adenosine Receptor Signaling Cascade.

Experimental Workflow: Ovalbumin (OVA)-Sensitized
Mouse Model

The efficacy of LAS101057 in a model of allergic asthma was assessed using an ovalbumin-
sensitized mouse model. This workflow mimics key aspects of the human asthmatic response.
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Sensitization Phase
Day 0:
Sensitization with OVA/Alum (i.p.)

!

Day 14:
Booster Sensitization with OVA/Alum (i.p.)

Challenge & Treatment Phase

Days 21-23:
Intranasal OVA Challenge

LAS101057 or Vehicle
(Oral Administration)

Analysis Phase

Day 24:
Measurement of Airway
Hyperresponsiveness (AHR)

!

Day 25:
Collection of BALF and Plasma

Analysis of:

- Inflammatory Cells
- Cytokines (IL-4, IL-13)
- OVA-specific IgE

Click to download full resolution via product page

Caption: Ovalbumin-Sensitized Mouse Model Workflow.
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Experimental Protocols
Radioligand Binding Assay for A2B Receptor Affinity

Objective: To determine the binding affinity (Ki) of LAS101057 for the human A2B adenosine
receptor.

Methodology:

e Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human A2B
adenosine receptor were used.

e Radioligand: [3H]-DPCPX was used as the radioligand.

o Assay Buffer: 50 mM Tris-HCI, pH 7.4, containing 10 mM MgCI2, 1 mM EDTA, and 2 IU/mL
adenosine deaminase.

 Incubation: Membranes (20 ug protein) were incubated with [3H]-DPCPX (2 nM) and varying
concentrations of LAS101057 in a total volume of 200 pL.

 Incubation Conditions: Incubation was carried out for 60 minutes at room temperature.

o Termination: The incubation was terminated by rapid filtration through Whatman GF/B filters,
followed by washing with ice-cold assay buffer.

» Detection: Radioactivity retained on the filters was quantified by liquid scintillation counting.

o Data Analysis: Non-specific binding was determined in the presence of 10 uM ZM241385.
IC50 values were calculated by non-linear regression analysis and converted to Ki values
using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

Objective: To determine the functional antagonist activity (IC50) of LAS101057 at the human
and mouse A2B adenosine receptors.

Methodology:
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e Cell Culture: CHO-K1 cells stably expressing either the human or mouse A2B adenosine
receptor were cultured to 80-90% confluency.

o Cell Plating: Cells were seeded in 96-well plates at a density of 20,000 cells/well and
incubated overnight.

e Assay Medium: HBSS containing 20 mM HEPES and 100 pyM rolipram.

« Antagonist Incubation: Cells were pre-incubated with varying concentrations of LAS101057
for 15 minutes at 37°C.

e Agonist Stimulation: The non-selective adenosine receptor agonist NECA (5'-(N-
Ethylcarboxamido)adenosine) was added to a final concentration of 1 uM and incubated for
15 minutes at 37°C.

» Lysis and Detection: The reaction was stopped, and intracellular cAMP levels were
measured using a commercially available cAMP assay kit according to the manufacturer's
instructions.

o Data Analysis: IC50 values were determined from the concentration-response curves using
non-linear regression.

IL-6 Release Assay

Objective: To assess the inhibitory effect of LAS101057 on agonist-induced IL-6 release in
human primary dermal fibroblasts.

Methodology:

o Cell Culture: Human primary dermal fibroblasts were cultured in appropriate media until
confluent.

o Cell Plating: Cells were seeded in 24-well plates and grown to confluence.
» Starvation: Cells were serum-starved for 24 hours prior to the experiment.

e Antagonist Pre-treatment: Cells were pre-treated with LAS101057 (100 nM) for 30 minutes.
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e Agonist Stimulation: Cells were stimulated with 10 uM NECA for 24 hours.
» Supernatant Collection: The cell culture supernatant was collected.

 |L-6 Quantification: The concentration of IL-6 in the supernatant was determined using a
commercially available ELISA kit.

o Data Analysis: The percentage inhibition of NECA-induced IL-6 release by LAS101057 was
calculated.

Ovalbumin (OVA)-Sensitized Mouse Model of Allergic
Asthma

Objective: To evaluate the in vivo efficacy of LAS101057 in a model that recapitulates key
features of human asthma.

Methodology:

Animals: Female BALB/c mice were used.

Sensitization:

o On day 0, mice were sensitized by an intraperitoneal (i.p.) injection of 20 ug of OVA
emulsified in 2 mg of aluminum hydroxide (Alum) in saline.

o On day 14, a booster sensitization with 20 pg of OVA in Alum was administered i.p.

Challenge:

o From day 21 to day 23, mice were challenged intranasally with 10 pg of OVA in saline
once daily.

Treatment:

o LAS101057 (3 or 10 mg/kg) or vehicle was administered orally 1 hour before each OVA
challenge.

Airway Hyperresponsiveness (AHR) Measurement (Day 24):
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o AHR to inhaled methacholine was assessed using a whole-body plethysmograph.

o Sample Collection (Day 25):

o Mice were euthanized, and bronchoalveolar lavage fluid (BALF) was collected for
inflammatory cell counts and cytokine analysis.

o Blood was collected for the measurement of plasma OVA-specific IgE levels.
e Analysis:

o Total and differential cell counts in BALF were performed.

o Levels of IL-4, IL-5, and IL-13 in BALF were measured by ELISA.

o Plasma levels of OVA-specific IgE were determined by ELISA.

Clinical Development and Conclusion

A Phase | clinical trial (M/101057/01) was initiated to evaluate the safety, tolerability, and
pharmacokinetics of LAS101057 in healthy male subjects.[5] However, the study was
prematurely terminated. The decision was based on unexpected and unfavorable
pharmacokinetic results in humans, where the exposure to two metabolites (LAS101238 and
LAS101560) was found to be higher than that of the parent compound, LAS101057.[5] This
contrasted with the preclinical findings in laboratory animals.[5]

In summary, LAS101057 is a potent and selective A2B adenosine receptor antagonist that
demonstrated significant efficacy in preclinical models of asthma. Its mechanism of action is
centered on the inhibition of inflammatory pathways mediated by the A2B receptor. Despite its
promising preclinical profile, unfavorable pharmacokinetic findings in early clinical development
halted its progression as a therapeutic candidate. The detailed data and protocols presented
herein provide a comprehensive technical overview of the core function and characterization of
LAS101057 for the scientific community.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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